1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one with dimethyl sulfate in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: A related compound with similar structural features but different functional groups.
Pyridoxine Hydrochloride Impurity A: Another compound in the same family, used as a reference standard in various analytical applications.
Uniqueness
1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine is unique due to its specific structural configuration and the presence of dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1,1-dimethyl-3H-furo[3,4-c]pyridin-6-amine |
InChI |
InChI=1S/C9H12N2O/c1-9(2)7-3-8(10)11-4-6(7)5-12-9/h3-4H,5H2,1-2H3,(H2,10,11) |
InChI Key |
GPHZQFGGYJQSML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=NC=C2CO1)N)C |
Origin of Product |
United States |
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